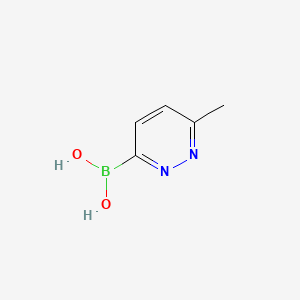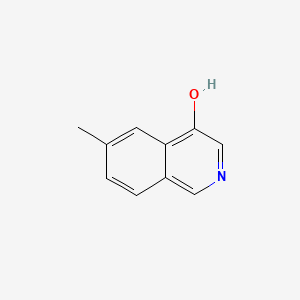![molecular formula C10H9BrFNO2 B570065 N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide CAS No. 1141886-90-9](/img/structure/B570065.png)
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide
Vue d'ensemble
Description
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide (BFA) is an organic compound commonly used in scientific research. It is a synthetic molecule that has been used in various studies for its biochemical and physiological effects. BFA is a derivative of acetamide and can be synthesized using a variety of methods. BFA has been widely used in scientific research due to its ability to interact with various biological systems, its low toxicity, and its ability to be synthesized in the laboratory.
Mécanisme D'action
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to interact with various biological systems, including enzymes, receptors, and proteins. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is known to bind to various enzymes and receptors, which can lead to the inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also known to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
Effets Biochimiques Et Physiologiques
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which can lead to the inhibition of various metabolic pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to bind to various receptors, which can lead to the activation or inhibition of various biochemical pathways. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been shown to interact with various proteins, which can lead to the activation or inhibition of various biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has a number of advantages for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively non-toxic, making it safe for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively easy to synthesize in the laboratory, making it convenient for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively stable, making it suitable for use in laboratory experiments.
However, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide also has a number of limitations for use in laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is relatively expensive, making it cost-prohibitive for some laboratory experiments. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively unstable, making it difficult to store for long periods of time. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide is also relatively difficult to synthesize, making it time-consuming to prepare for laboratory experiments.
Orientations Futures
The future of N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is promising. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, and there are many potential future directions for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research.
One potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new drugs that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Another potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the study of its effects on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in cancer research to study the effects of various drugs on cancer cells, and there is potential to develop new drugs that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in cancer cells.
A third potential future direction for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide research is the development of new enzyme inhibitors that utilize N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide as a target. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes, and there is potential to develop new enzyme inhibitors that can target N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide.
Finally, N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has potential to be used in a variety of other scientific research applications, such as drug delivery, gene therapy, and immunology. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has the potential to be used in a variety of scientific research applications, and there is potential to develop new applications for N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide in the future.
Applications De Recherche Scientifique
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in a variety of scientific research applications, including drug development, cancer research, and enzyme inhibition. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has been used in drug development to study the effects of various drugs on biological systems. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in cancer research to study the effects of various drugs on cancer cells. N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide has also been used in enzyme inhibition studies to study the effects of drugs on the activity of various enzymes.
Propriétés
IUPAC Name |
N-[4-(2-bromoacetyl)-3-fluorophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c1-6(14)13-7-2-3-8(9(12)4-7)10(15)5-11/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMQQGADOPTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-BROMOACETYL)-3-FLUOROPHENYL]acetamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

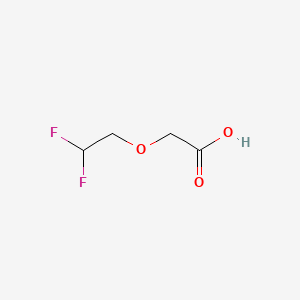
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)
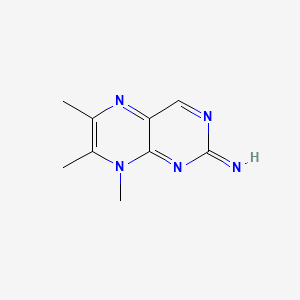
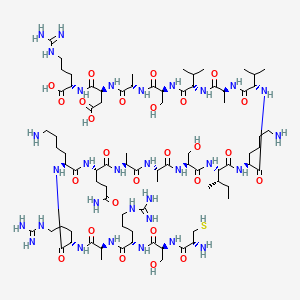
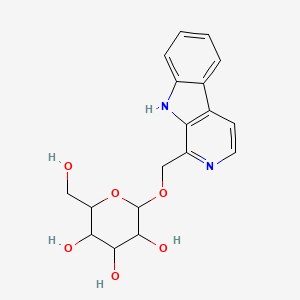

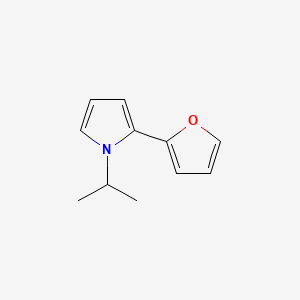
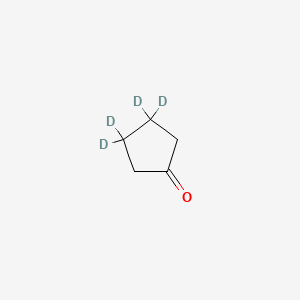
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
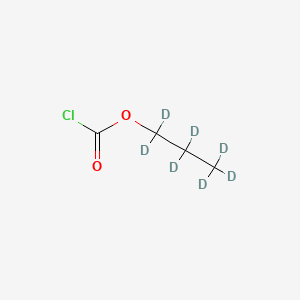
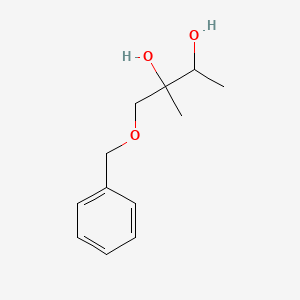
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)
